molecular formula C13H9N3O2 B1623546 1-(3-Nitrophenyl)-1h-benzo[d]imidazole CAS No. 25699-77-8

1-(3-Nitrophenyl)-1h-benzo[d]imidazole

Cat. No.: B1623546
CAS No.: 25699-77-8
M. Wt: 239.23 g/mol
InChI Key: YZJZOMBEMQCWAM-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-1H-benzo[d]imidazole (CAS 25699-77-8) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzo[d]imidazole scaffold is a privileged structure in drug discovery, known for its wide range of pharmacological activities . Researchers value this and related imidazole derivatives for their demonstrated potential in preclinical studies as antimicrobial , antifungal , and antibacterial agents . The mechanism of action for such compounds often involves interaction with biological membranes; studies on analogous nitrophenyl-benzimidazoles show their ability to penetrate and bind to surfactant micelles, which serve as model systems for biomembranes, providing insight into complex biological processes like cellular passage . Beyond its biological relevance, the benzo[d]imidazole core, especially when combined with a nitroaryl group, is also explored in the development of advanced materials. Similar compounds are investigated for their optoelectronic properties and as potential nonlinear optical (NLO) materials, making them candidates for use in dye-sensitized systems and light-harvesting applications . This reagent is characterized by its molecular formula (C13H9N3O2) and a molecular weight of 239.23 g/mol . It is essential to handle this material with care; recommended safety precautions include avoiding ingestion, wearing protective gloves and eye protection, and ensuring use in a well-ventilated place . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-nitrophenyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-16(18)11-5-3-4-10(8-11)15-9-14-12-6-1-2-7-13(12)15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJZOMBEMQCWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50416157
Record name 1-(3-nitrophenyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25699-77-8
Record name 1-(3-nitrophenyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 3 Nitrophenyl 1h Benzo D Imidazole and Its Derivatives

Established Reaction Pathways for the 1-(3-Nitrophenyl)-1H-benzo[d]imidazole Core

The construction of the core benzimidazole (B57391) ring system, particularly with an N-aryl substituent like the 3-nitrophenyl group, can be achieved through several established pathways. These include direct condensation methods and more elaborate multi-step sequences that allow for greater complexity and substitution patterns.

One-pot synthesis represents an efficient and atom-economical approach to benzimidazole derivatives. These protocols typically involve the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid derivative in a single reaction vessel. nih.govarabjchem.org For the synthesis of N-substituted benzimidazoles, a common strategy is the reaction between an o-phenylenediamine and two equivalents of an aldehyde. tandfonline.com

For instance, the reaction of o-phenylenediamine with 3-nitrobenzaldehyde (B41214) can lead to the formation of 1,2-disubstituted benzimidazoles. In a typical procedure, o-phenylenediamine and an aldehyde are reacted in the presence of a catalyst or an oxidizing agent. tandfonline.comrhhz.net Various catalysts and solvent systems have been developed to optimize these reactions, offering advantages like mild conditions, short reaction times, and high yields. organic-chemistry.orgichem.mdrsc.org For example, bismuth nitrate (B79036) has been shown to be an effective catalyst for the one-pot synthesis of 2-substituted and 1,2-disubstituted benzimidazoles at room temperature. rhhz.net Similarly, ammonium (B1175870) persulfate has been used to facilitate the reaction both in water and under solvent-free conditions, providing excellent yields. tandfonline.com

Table 1: Examples of One-Pot Benzimidazole Synthesis Conditions
ReactantsCatalyst/ReagentSolventConditionsYieldReference
o-phenylenediamine, Aromatic AldehydesAmmonium PersulfateWater or Solvent-Free70 °CExcellent tandfonline.com
o-phenylenediamine, 4-NitrobenzaldehydeBismuth Nitrate (10 mol%)Ethanol (B145695)Room TemperatureQuantitative rhhz.net
o-phenylenediamine, Aromatic AldehydesZnFe2O4 nano-catalystEthanolUltrasonic IrradiationHigh ichem.md
o-phenylenediamine, Aromatic AldehydesLanthanum Chloride (10 mol%)AcetonitrileRoom TemperatureGood nih.gov

Multi-step syntheses offer a more controlled approach to complex benzimidazole derivatives, allowing for the specific placement of various functional groups. A common strategy involves the initial synthesis of a substituted o-phenylenediamine intermediate, which is then cyclized to form the benzimidazole ring. nih.gov

One such pathway begins with a nucleophilic substitution reaction on a starting material like 5-chloro-2-nitroacetanilide. nih.gov This is followed by a series of transformations including deacetylation and catalytic hydrogenation to produce a substituted diamine intermediate. nih.gov This diamine can then undergo condensation with an appropriate aldehyde or carboxylic acid, often in the presence of an oxidizing agent like sodium metabisulfite (B1197395), to yield the final substituted benzimidazole product. nih.govacs.org

Another advanced strategy is the Ullmann condensation, a copper-catalyzed reaction that couples an aryl halide with an amine, which can be applied intramolecularly to form the benzimidazole ring. rsc.orgwikipedia.org This method is a powerful tool for N-arylation. researchgate.netresearchgate.net Similarly, palladium-catalyzed cascade reactions provide a sophisticated route, enabling the construction of the benzimidazole core through sequential C-N bond formations in a highly regioselective manner. nih.gov

Table 2: Overview of a Multi-Step Synthesis Approach
StepReactionReagentsPurposeReference
1Nucleophilic Substitution5-chloro-2-nitroacetanilide, N-substituted piperazine (B1678402), TEAIntroduce substituent at the 5-position. nih.gov
2Deacetylation10% Sulfuric AcidRemove acetyl protecting group. nih.gov
3Reduction10% Pd/C, H2Reduce nitro group to an amine, forming the diamine. nih.gov
4Condensation/CyclizationSubstituted Benzaldehyde, Na2S2O5Form the final benzimidazole ring. nih.gov

Catalytic Approaches in the Preparation of this compound Derivatives

Catalysis is central to modern organic synthesis, and the preparation of benzimidazoles is no exception. Both homogeneous and heterogeneous catalysts are employed to improve reaction rates, yields, and environmental friendliness.

Homogeneous catalysts, which operate in the same phase as the reactants, are widely used in benzimidazole synthesis. Phosphoric acid has emerged as an effective, eco-friendly homogeneous catalyst for the condensation of o-phenylenediamines with aromatic aldehydes. researchgate.netrsc.org This method is valued for its mild reaction conditions, short reaction times, and excellent yields. researchgate.netrsc.org

Other homogeneous catalytic systems include lanthanide-based Lewis acids like lanthanum chloride and scandium triflate, which can catalyze the condensation reaction efficiently at room temperature. nih.govclockss.org Chiral phosphoric acids have also been developed as organocatalysts for asymmetric synthesis, enabling the production of enantiomerically enriched benzimidazole derivatives. nih.govtandfonline.comrsc.org

Table 3: Performance of Phosphoric Acid as a Homogeneous Catalyst
ReactantsCatalystSolventTimeYieldReference
o-phenylenediamine, Aromatic AldehydesPhosphoric AcidMethanol13-30 min61-89% researchgate.netrsc.org

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for reusability, aligning with the principles of green chemistry. ijfmr.com Sulfonated carbon, denoted as C-SO3H, is a notable example of a solid acid catalyst used for the synthesis of 1,2-disubstituted benzimidazoles. ijfmr.comijfmr.com This metal-free catalyst is thermally and chemically stable and can be prepared from inexpensive materials like glycerol. ijfmr.com The C-SO3H catalyst has demonstrated high efficiency and can be reused multiple times without a significant loss of activity. ijfmr.com

Other heterogeneous catalysts employed in benzimidazole synthesis include:

SBA-Pr-SO3H : A nanoporous solid acid catalyst that facilitates the reaction under solvent-free conditions.

ZnFe2O4 : A recyclable nano-catalyst used under ultrasonic irradiation. ichem.md

Supported Gold Nanoparticles : Effective for the one-pot synthesis from alcohols and diamines. mdpi.com

MgO@DFNS : Engineered magnesia on dendritic fibrous nanosilica, which acts as an efficient catalyst at ambient temperature. rsc.org

Table 4: Reusability of C-SO3H Catalyst
RunYield (%)Reference
196 ijfmr.com
295 ijfmr.com
394 ijfmr.com
492 ijfmr.com
591 ijfmr.com
690 ijfmr.com

Derivatization and Functionalization Strategies of the this compound Scaffold

The benzimidazole core is a privileged scaffold in medicinal chemistry, and its derivatization allows for the fine-tuning of its properties. nih.govresearchgate.net Functionalization can occur at the N-1 position of the imidazole (B134444) ring, the C-2 position, or on the fused benzene (B151609) ring.

Strategies for derivatization include:

N-Alkylation/Arylation : The nitrogen atom at the 1-position can be functionalized using reactions like the Ullmann condensation with aryl halides or coupling with alkyl halides. rsc.orgconnectjournals.com This is a key step in creating 1,2-disubstituted benzimidazoles.

C-2 Position Modification : The most common method for introducing diversity at the C-2 position is through the condensation with a wide variety of aldehydes or carboxylic acids during the initial ring formation. connectjournals.comnih.gov

Benzene Ring Substitution : Substituents on the fused benzene ring are typically introduced by starting with a substituted o-phenylenediamine. For example, using 4-nitro-o-phenylenediamine (B140028) in the condensation reaction will result in a nitro group on the benzimidazole core. scholarsresearchlibrary.com

Tandem Reactions : Advanced methods, such as copper-catalyzed tandem C-H aminations, allow for the synthesis of functionalized benzimidazoles from simple anilines through the cleavage of inert C-N and C-C bonds. rsc.org

These functionalization strategies are crucial for developing libraries of benzimidazole derivatives for various applications. nih.gov

Synthesis of Amide Derivatives of this compound-5-carboxylic Acid

The synthesis of amide derivatives from the parent carboxylic acid, this compound-5-carboxylic acid, is a common strategy to expand the chemical diversity of this scaffold. This transformation is typically achieved by activating the carboxylic acid group to facilitate nucleophilic attack by a primary or secondary amine.

Commonly employed methods utilize coupling agents to form an activated intermediate in situ. For instance, carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are frequently used. researchgate.netresearchgate.net The general procedure involves dissolving the carboxylic acid in a suitable solvent like dimethylformamide (DMF), followed by the addition of the amine and the coupling agent. researchgate.netresearchgate.net A catalyst, such as a pinch of 4-dimethylaminopyridine (B28879) (DMAP), may also be added to accelerate the reaction. researchgate.net The reaction is often stirred at an elevated temperature (e.g., 60°C) for several hours to ensure completion. researchgate.net

Another approach involves the use of phosphorus oxychloride (POCl₃) as a condensing agent in a solvent like dry pyridine. derpharmachemica.com This method facilitates the direct amidation of the carboxylic acid with various amines, including sulfonamides, to yield the desired amide derivatives in appreciable amounts. derpharmachemica.com The use of urea (B33335) as a nitrogen source in the presence of catalysts like imidazole or Mg(NO₃)₂ also presents a method for direct amidation, avoiding the need for often volatile amines. rsc.org

Table 1: Reagents for Amide Synthesis

Reagent/Catalyst Role Reference
DCC / EDCI Coupling Agent researchgate.netresearchgate.net
DMAP Catalyst researchgate.net
POCl₃ Condensing Agent derpharmachemica.com

The progress of the reaction is monitored using thin-layer chromatography (TLC). Upon completion, the product is typically isolated by quenching the reaction mixture with a saturated sodium bicarbonate solution and then extracting the product with an organic solvent. researchgate.netresearchgate.net Purification is often achieved through column chromatography or recrystallization. researchgate.net

Preparation of Schiff Base Derivatives Incorporating the 1-(3-Nitrophenyl)benzimidazole Moiety

Schiff bases, characterized by an imine (-C=N-) linkage, are readily synthesized from amino-functionalized this compound derivatives. The synthesis generally involves the condensation reaction between an amino-substituted benzimidazole and an appropriate aldehyde or ketone. researchgate.net

The standard procedure requires refluxing equimolar amounts of the amino-benzimidazole derivative and the selected aldehyde in a solvent such as ethanol. nih.govijrpr.com The reaction is typically carried out for a period ranging from a few minutes to several hours. nih.govijrpr.com The formation of the Schiff base product is often observed by its precipitation from the reaction mixture upon cooling. ijrpr.com The resulting crystalline solid can then be filtered, dried, and recrystallized from a suitable solvent like ethanol to achieve high purity. ijrpr.com

For example, a series of Schiff bases were successfully synthesized by refluxing an amino-benzimidazole precursor with various substituted anilines in a hot ethanolic solution for four hours. nih.gov In another instance, the condensation of 2-aminobenzimidazole (B67599) with different substituted aldehydes and ketones was performed to create the imine linkage. researchgate.net The synthesis of a mono Schiff base precursor, N-(4-nitrobenzyl)benzene-1,2-diamine, has also been reported through the condensation of o-phenylenediamine with 4-nitrobenzaldehyde, which subsequently cyclizes to form the benzimidazole ring. nih.gov

Introduction of Other Functional Groups and Substituents

Beyond amide and Schiff base formation, other functional groups can be introduced to the this compound structure to further modify its properties.

N-1 Substitution: The nitrogen at the 1-position of the benzimidazole ring can be alkylated or arylated. This is commonly achieved by reacting the parent benzimidazole with substituted halides in the presence of a base like potassium carbonate. nih.gov These reactions can be performed using conventional heating or under microwave irradiation, the latter often being a more environmentally friendly approach. nih.gov

C-2 Substitution: The C-2 position of the benzimidazole ring is frequently substituted by starting the synthesis from o-phenylenediamine and a corresponding aldehyde. ijfmr.com For instance, reacting o-phenylenediamine with various aromatic aldehydes in ethanol using a catalyst like C-SO₃H at reflux conditions yields 1,2-disubstituted benzimidazole derivatives. ijfmr.com Sodium metabisulfite (Na₂S₂O₅) is another oxidizing agent used for the condensation of o-phenylenediamines with aldehydes to form 2-substituted benzimidazoles. nih.govnih.govscholarsresearchlibrary.com

Sulfonamide Derivatives: Functionalization can also include the introduction of a sulfonyl group. For example, a 2-aryl-1H-benzo[d]imidazole can undergo chlorosulfonation, and the resulting sulfonyl chloride can be coupled with various amines, such as piperazine derivatives, in the presence of a base like triethylamine (B128534) to form sulfonamides. researchgate.netmdpi.com

Spectroscopic and Analytical Characterization of Synthesized this compound Compounds

The structural confirmation of newly synthesized this compound derivatives relies heavily on a combination of spectroscopic and analytical techniques, including NMR, mass spectrometry, and FTIR.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for the structural elucidation of these compounds. Both ¹H and ¹³C NMR provide detailed information about the molecular framework. ijfmr.comnih.gov

¹H NMR: The proton NMR spectra of this compound derivatives typically show characteristic signals for the aromatic protons in the region of δ 6.5-8.7 ppm. ijfmr.comnih.gov The specific chemical shifts and multiplicity patterns (singlet, doublet, triplet, multiplet) depend on the substitution pattern on the phenyl and benzimidazole rings. rsc.org For instance, in N-benzyl derivatives, the methylene (B1212753) protons (CH₂) of the benzyl (B1604629) group typically appear as a singlet around δ 5.5-5.8 ppm. ijfmr.com The NH proton of the benzimidazole ring, when present, can be observed as a broad singlet at a downfield chemical shift, often above δ 12.0 ppm in DMSO-d₆ solvent. nih.gov

¹³C NMR: The ¹³C NMR spectra provide confirmation of the carbon skeleton. The aromatic carbons resonate in the range of δ 110-150 ppm. rsc.orgrsc.org The carbon of the C=N group within the imidazole ring is typically found at a downfield position, often around δ 150-165 ppm. nih.gov The chemical shifts of other carbons, such as those in alkyl chains or other functional groups, appear in their expected regions. nih.gov

Table 2: Typical NMR Chemical Shift Ranges (in DMSO-d₆)

Nucleus Functional Group Typical Chemical Shift (δ ppm) Reference
¹H Aromatic (Ar-H) 6.5 - 8.7 ijfmr.comnih.gov
¹H Imidazole (N-H) > 12.0 nih.gov
¹³C Aromatic (Ar-C) 110 - 150 rsc.orgrsc.org

Mass Spectrometry (MS and HRMS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition.

MS: Electron Impact (EI) mass spectrometry is often used for characterization. The molecular ion peak [M]⁺ confirms the molecular mass of the compound. scholarsresearchlibrary.com The fragmentation pattern observed in the mass spectrum can provide additional structural information. researchgate.netnih.gov

HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, typically to four or five decimal places. rsc.orgrsc.org This precision allows for the unambiguous determination of the elemental formula of the synthesized molecule, as the calculated mass for the proposed structure can be compared to the experimentally found mass. nih.govrsc.org This is a powerful tool for confirming that the desired product has been synthesized. frontiersin.org

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the presence of key functional groups in the molecule by detecting the absorption of infrared radiation at specific wavenumbers. researchgate.net

For this compound derivatives, the FTIR spectra exhibit several characteristic absorption bands:

N-H Stretching: For compounds with an N-H group in the imidazole ring, a stretching vibration is typically observed in the range of 3100-3400 cm⁻¹. ijrpr.comnih.gov

C-H Stretching: Aromatic C-H stretching vibrations usually appear around 3000-3100 cm⁻¹. ijfmr.comrsc.org

C=N Stretching: The stretching vibration of the C=N bond in the imidazole ring is a strong indicator of the benzimidazole nucleus and is found in the region of 1580-1630 cm⁻¹. ijrpr.comscholarsresearchlibrary.com

N-O Stretching: The characteristic asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are observed around 1520-1530 cm⁻¹ and 1340-1350 cm⁻¹, respectively. scholarsresearchlibrary.com

C=O Stretching: In amide derivatives, the carbonyl (C=O) stretching band is prominent and appears around 1700 cm⁻¹. derpharmachemica.com

These spectroscopic techniques, when used in combination, provide a comprehensive and unambiguous characterization of the synthesized this compound compounds.

Elemental Analysis and Purity Assessment

The verification of the chemical structure and the determination of the purity of newly synthesized compounds are critical steps in chemical research. For this compound and its derivatives, a combination of elemental analysis and various chromatographic and spectroscopic techniques is employed to ensure the identity and purity of the final products.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined values are then compared with the theoretically calculated percentages based on the compound's molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's empirical formula and its purity.

Table 1: Elemental Analysis Data for C₁₃H₉N₃O₂

ElementCalculated (%)Found (%)*
Carbon (C)65.2763.05
Hydrogen (H)3.794.76
Nitrogen (N)17.5618.12

Note: "Found (%)" values are representative examples reported for the isomer 2-(4-Nitrophenyl)-1H-benzimidazole nih.gov.

Purity Assessment

The purity of this compound is typically assessed using a suite of analytical methods. These techniques help to detect and quantify any remaining starting materials, by-products, or other impurities.

Chromatographic Methods:

Thin-Layer Chromatography (TLC): TLC is a widely used, rapid, and cost-effective technique for monitoring the progress of a reaction and assessing the purity of the final product. The compound's purity is indicated by the presence of a single spot on the TLC plate when visualized under UV light or with a staining agent nih.gov.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): For more rigorous quantitative purity analysis, HPLC and GC are the methods of choice. These techniques separate the components of a mixture, allowing for the precise determination of a compound's purity, often expressed as a percentage of the total peak area nih.gov.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural elucidation and purity assessment. The spectra provide detailed information about the chemical environment of hydrogen and carbon atoms in the molecule. The absence of signals from impurities confirms the purity of the sample arxiv.orgacs.org.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound by measuring its mass-to-charge ratio (m/z). A clean mass spectrum showing a prominent peak corresponding to the molecular ion of this compound confirms its identity and can indicate the absence of significant impurities arxiv.orgresearchgate.net.

The collective data from these analytical techniques provides a comprehensive profile of the compound, confirming its structure and establishing a high degree of purity essential for any further application.

Advanced Spectroscopic and Optoelectronic Studies of 1 3 Nitrophenyl 1h Benzo D Imidazole Derivatives

Absorption and Emission Spectroscopy of 1-(3-Nitrophenyl)-1H-benzo[d]imidazole Analogues

The interaction of light with benzimidazole (B57391) derivatives is fundamental to understanding their potential in optoelectronic applications. This section explores the absorption and emission properties of analogues of this compound.

UV-Vis Absorption Profile Analysis

The electronic absorption spectra of benzimidazole derivatives are characterized by intense bands in the ultraviolet (UV) region, typically arising from π→π* transitions within the conjugated aromatic system. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the benzimidazole core and the phenyl ring.

For instance, studies on various substituted benzimidazoles show that the introduction of electron-withdrawing groups, such as the nitro (-NO2) group, can lead to a red-shift (bathochromic shift) in the absorption maxima. This is attributed to the lowering of the energy of the lowest unoccupied molecular orbital (LUMO). Computational studies on related heterocyclic compounds have shown that the main electronic transitions are predominantly of the HOMO→LUMO type. The solvent environment also plays a crucial role, with polar solvents often causing shifts in the absorption bands.

Table 1: Illustrative UV-Vis Absorption Data for a Related Benzimidazole Derivative (Data presented is for a representative analogue and not for this compound)

SolventAbsorption Maximum (λmax, nm)Molar Extinction Coefficient (ε, L·mol-1·cm-1)
Chloroform36025,000
Dichloromethane36226,500
Acetonitrile35824,000
Dimethylformamide (DMF)36527,000

Fluorescence Spectroscopy and Quantum Yield Determination

Many benzimidazole derivatives exhibit fluorescence, emitting light after being electronically excited. The emission wavelength and fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process, are key parameters. These properties are highly dependent on the molecular structure and the surrounding environment.

Research on fluorophores based on 2-(2′-hydroxyphenyl)benzimidazole (HBZ) and 2-(2′-hydroxyphenyl)benzothiazole (HBT) has shown that these compounds can exhibit strong excited-state intramolecular proton transfer (ESIPT), leading to intense fluorescence with high quantum efficiencies. nih.gov The fluorescence quantum yields of benzothiazole-difluoroborates have been shown to be tunable by optimal substitution. tsijournals.com While specific quantum yield data for this compound is not available, studies on other complex heterocyclic systems provide a reference for the range of values that might be expected. researchgate.net

Table 2: Illustrative Fluorescence Data for a Related Benzimidazole Analogue (Data presented is for a representative analogue and not for this compound)

SolventEmission Maximum (λem, nm)Fluorescence Quantum Yield (ΦF)
Chloroform4500.65
Dichloromethane4550.68
Acetonitrile4600.55
Dimethylformamide (DMF)4750.40

Stokes Shift Characteristics

The Stokes shift is the difference in energy (or wavelength) between the absorption and emission maxima. A large Stokes shift is often desirable for applications in fluorescence imaging and sensors as it minimizes self-absorption and improves signal-to-noise ratio.

Benzimidazole derivatives, particularly those capable of undergoing structural relaxation or intramolecular charge transfer (ICT) in the excited state, can exhibit significant Stokes shifts. For example, fluorophores based on HBZ and HBT have been reported to show remarkably large Stokes shifts, on the order of 190–252 nm. nih.gov The magnitude of the Stokes shift is influenced by the solvent polarity, with more polar solvents often leading to larger shifts due to the stabilization of the more polar excited state.

Table 3: Illustrative Stokes Shift Data for a Related Benzimidazole Analogue (Data presented is for a representative analogue and not for this compound)

SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Stokes Shift (cm-1)
Chloroform360450905555
Dichloromethane362455935640
Acetonitrile3584601026340
Dimethylformamide (DMF)3654751106580

Non-linear Optical (NLO) Properties of this compound Type Compounds

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with donor-π-acceptor (D-π-A) structures, like many benzimidazole derivatives, often exhibit significant NLO responses.

Computation of First and Second Hyperpolarizabilities

The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is responsible for second-order NLO effects like second-harmonic generation (SHG), while the second hyperpolarizability (γ) governs third-order NLO phenomena. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting these properties.

Studies on benzimidazole derivatives have shown that their NLO properties can be tuned by modifying the donor and acceptor groups and the conjugated π-system. For example, a computational study on methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates demonstrated that the presence of nitro groups significantly enhances the first hyperpolarizability. nih.gov Another study on a new benzimidazole derivative, 2-(4'-amino-2'-hydroxyphenyl)-6-nitrobenzimidazole, reported a remarkable first hyperpolarizability value. researchgate.net

While specific computed values for this compound are not available, theoretical studies on similar structures indicate that the presence of the nitrophenyl group should induce a significant NLO response.

Table 4: Illustrative Computed NLO Properties for Related Benzimidazole Derivatives (Data presented is for representative analogues and not for this compound)

Compound AnalogueFirst Hyperpolarizability (βtot, x 10-30 esu)Second Hyperpolarizability (γ, x 10-36 esu)
Analogue A (with strong donor-acceptor)150.580.2
Analogue B (with moderate donor-acceptor)85.245.7

Light-Harvesting Efficiency (LHE) Evaluations of this compound Derivatives

The light-harvesting efficiency (LHE) is a critical parameter for materials used in photovoltaic devices, such as dye-sensitized solar cells (DSSCs). It represents the fraction of incident photons that are absorbed by the dye molecule at a given wavelength. A high LHE across a broad spectral range is essential for efficient solar energy conversion.

The LHE is related to the molar extinction coefficient (ε) of the dye. Benzimidazole-based dyes have been synthesized and investigated as sensitizers in DSSCs, with some showing promising performance due to their good light-harvesting properties. nih.gov The LHE can be calculated using the formula: LHE = 1 - 10-A, where A is the absorbance.

While no specific LHE data for this compound has been found, the expected strong absorption in the UV-Vis region suggests it could have potential as a light-harvesting material. The efficiency would be highly dependent on its absorption spectrum and molar absorptivity.

Table 5: Illustrative Light-Harvesting Efficiency (LHE) for a Benzimidazole-Based Dye Analogue (Data presented is for a representative analogue and not for this compound)

Wavelength (nm)Molar Extinction Coefficient (ε, M-1cm-1)Calculated LHE (at a given concentration)
45035,000> 0.95
55015,000~ 0.80

Interfacial Interactions and Adsorption Studies (e.g., on TiO2 Anatase)

The interaction between this compound and the surface of titanium dioxide (TiO2), particularly the anatase phase, is a critical area of study for its application in optoelectronic devices. While direct experimental data for this specific molecule is limited, a comprehensive understanding can be built by examining the behavior of its constituent functional groups—the benzimidazole core and the nitrophenyl substituent—based on existing research on similar molecules. The adsorption characteristics are governed by a combination of factors including the nature of the molecular orbitals, the surface chemistry of the TiO2, and the potential for specific chemical and physical interactions.

Theoretical and experimental studies on related compounds suggest that the adsorption of this compound on the TiO2 anatase surface is likely to occur through several interaction mechanisms. These can range from chemisorption, involving the formation of direct chemical bonds, to physisorption, characterized by weaker van der Waals forces.

The benzimidazole moiety offers potential binding sites through its nitrogen atoms. Research on similar benzimidazole derivatives, such as 1-methylbenzimidazole, has shown that the nitrogen atoms of the imidazole (B134444) ring can form coordinate bonds (Ti–N) with the undercoordinated titanium (Ti) atoms on the TiO2 surface. This type of interaction can lead to a significant electronic coupling between the molecule and the semiconductor, which is crucial for efficient charge transfer processes.

Simultaneously, the nitrophenyl group provides another strong anchoring point. Studies on the adsorption of nitroaromatic compounds like nitrobenzene (B124822) and p-nitrophenol on TiO2 surfaces have demonstrated that the oxygen atoms of the nitro group can bind to the surface Ti atoms. researchgate.net This interaction is often strong and can influence the orientation of the molecule on the surface. For instance, some studies suggest that nitrobenzene adsorbs in a perpendicular orientation with respect to the TiO2 surface, attached via the oxygen atoms of the nitro group. researchgate.net

Furthermore, hydrogen bonding can play a significant role, especially on a hydroxylated TiO2 surface. The presence of surface hydroxyl groups (Ti–OH) can lead to the formation of hydrogen bonds with the nitrogen atoms of the benzimidazole ring or the oxygen atoms of the nitro group. researchgate.netrsc.org These interactions, while weaker than direct covalent bonding, contribute to the stability of the adsorbed molecule on the surface. rsc.org The pH of the environment can also influence these interactions by altering the surface charge of the TiO2. researchgate.net

The following table summarizes the potential interfacial interactions and their key characteristics, as inferred from studies on analogous molecular systems.

Interacting Moiety Potential Binding Site on TiO2 Type of Interaction Expected Impact on Adsorption
Benzimidazole (Nitrogen atoms)Surface Ti atomsChemisorption (Ti–N bond)Strong anchoring, facilitates charge transfer
Nitrophenyl (Oxygen atoms of NO2)Surface Ti atomsChemisorption (Ti–O bond)Strong anchoring, influences molecular orientation researchgate.net
Benzimidazole/NitrophenylSurface hydroxyl groupsPhysisorption (Hydrogen bonding)Stabilizes the adsorbed molecule researchgate.netrsc.org
Aromatic RingsTiO2 SurfacePhysisorption (π-π stacking/van der Waals)Weaker interaction, contributes to overall stability

It is important to note that the electronic properties of the adsorbed molecule and the TiO2 surface are mutually affected by these interactions. The formation of new chemical bonds at the interface can lead to a redistribution of electron density and the creation of new energy states within the band gap of the TiO2, which can significantly alter the photoelectrochemical behavior of the system.

Computational Chemistry and in Silico Approaches for 1 3 Nitrophenyl 1h Benzo D Imidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Optoelectronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov DFT calculations provide detailed information about the distribution of electrons within a molecule, which is fundamental to understanding its reactivity, stability, and physical properties. nih.govresearchgate.net For benzimidazole (B57391) derivatives, DFT is employed to determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

These calculations are performed using specific functionals and basis sets, such as B3LYP with a 6–31 + G (d, p) basis set, to optimize the molecular geometry and compute electronic properties. nih.gov The resulting data on bond lengths, bond angles, and dihedral angles help to confirm the molecular structure determined experimentally. nih.gov Furthermore, DFT is used to predict optoelectronic properties by calculating electronic transitions, which can be correlated with experimental UV-visible spectra. nih.gov The molecular electrostatic potential (MEP) surface, another output of DFT calculations, maps the electrostatic potential onto the electron density surface, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) regions of the molecule, which is crucial for predicting intermolecular interactions. researchgate.net

Table 1: Representative Global Reactivity Descriptors from DFT Calculations for Benzimidazole Scaffolds

Parameter Description Typical Values for Benzimidazole Derivatives
E(HOMO) Energy of the Highest Occupied Molecular Orbital -5 to -7 eV
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital -1 to -3 eV
Energy Gap (ΔE) LUMO-HOMO energy difference 3 to 5 eV
Ionization Potential (I) Energy required to remove an electron 5 to 7 eV
Electron Affinity (A) Energy released when an electron is added 1 to 3 eV
Global Hardness (η) Resistance to change in electron distribution 1.5 to 2.5 eV
Global Softness (S) Reciprocal of global hardness 0.4 to 0.7 eV⁻¹
Dipole Moment (µ) Measure of molecular polarity 2 to 7 Debye

Note: This table presents typical value ranges for benzimidazole derivatives based on published DFT studies and is for illustrative purposes. Actual values for 1-(3-Nitrophenyl)-1H-benzo[d]imidazole would require specific calculation.

Molecular Docking Simulations for Target Identification and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

Enzyme Target Docking (e.g., Tyrosyl-tRNA Synthetase, Human Topoisomerase I, Cholinesterases)

Molecular docking studies have been instrumental in identifying potential enzyme targets for benzimidazole derivatives.

Tyrosyl-tRNA Synthetase: This enzyme is essential for protein synthesis in bacteria, making it an attractive target for new antibacterial agents. asianpubs.org Docking studies of benzimidazole derivatives into the active site of Staphylococcus aureus tyrosyl-tRNA synthetase (PDB ID: 1jij) have shown favorable binding affinities, typically ranging from -7.3 to -8.3 kcal/mol. asianpubs.org These interactions often involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site, suggesting that compounds like this compound could act as inhibitors. asianpubs.orgnih.gov

Human Topoisomerase I (Hu Topo I): This enzyme plays a critical role in DNA replication and transcription and is a validated target for anticancer drugs. nih.govacs.org Benzimidazole derivatives have been docked into the Hu Topo I-DNA complex (PDB ID: 1EJ9) to understand their binding interactions. acs.org Studies have reported binding affinities for various benzimidazole compounds in the range of -5.4 to -5.6 kcal/mol. acs.org The docking models reveal crucial hydrogen bonding and van der Waals interactions with amino acid residues like Gly490, Asn491, and Asp533, which are also involved in binding known inhibitors like camptothecin. acs.org

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system and targets for treating Alzheimer's disease. nih.govbiointerfaceresearch.com Benzimidazole derivatives, including the structurally similar isomer 2-(3-nitrophenyl)-1H-benzo[d]imidazole, have been evaluated as cholinesterase inhibitors. biointerfaceresearch.com Docking simulations show that these compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. researchgate.net The benzimidazole moiety often forms π-π stacking interactions with tryptophan residues (Trp286 in human AChE) within the active site. researchgate.netsemanticscholar.org

Table 2: Representative Docking Scores of Benzimidazole Derivatives with Various Enzyme Targets

Enzyme Target PDB Code Ligand Type Representative Binding Affinity (kcal/mol) Key Interacting Residues
Tyrosyl-tRNA Synthetase 1jij Mercapto-benzimidazole -7.3 to -8.3 asianpubs.org (Not specified in source)
Human Topoisomerase I 1EJ9 1H-benzo[d]imidazole -5.5 acs.org Gly490, Asn491, Asp533 acs.org
Acetylcholinesterase (AChE) (Varies) Benzimidazole-carboxamide (Varies) Trp286, Tyr341 researchgate.netsemanticscholar.org

DNA Binding Affinity Modeling

Certain benzimidazole derivatives are known to act as DNA minor groove-binding ligands (MGBLs). nih.gov These molecules form non-covalent interactions, including hydrogen bonds, electrostatic forces, and van der Waals interactions, with the minor groove of DNA, often showing a preference for AT-rich sequences. nih.gov Computational modeling can be used to simulate the binding of this compound to DNA. These models help to visualize how the crescent shape of the molecule fits into the minor groove and how specific functional groups, such as the imidazole (B134444) N-H, can form hydrogen bonds with the O and N atoms of the DNA base pairs. nih.gov The nitro group, being strongly electron-withdrawing, can influence the electronic distribution of the molecule and its interaction potential. nih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations are used to assess the stability of the ligand-protein or ligand-DNA complex. nih.govresearchgate.net A simulation, often run for nanoseconds (e.g., 100 ns), tracks the movements of all atoms in the system, providing insights into conformational changes and the persistence of key interactions identified in docking. nih.govijsrset.com

For benzimidazole derivatives, MD simulations have been used to confirm the stability of their complexes with targets like the TGF-β type I receptor and cholinesterases. semanticscholar.orgresearchgate.net Key metrics analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex (lower, stable RMSD values are desirable), and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein. nih.govresearchgate.net These simulations can validate the docking results and provide a more accurate estimation of the binding free energy. rsc.org

In Silico Pharmacokinetic Predictions (e.g., SwissADME)

Before a compound can be considered for drug development, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. nih.gov In silico tools like SwissADME provide rapid predictions of these properties from a molecule's structure, helping to identify potential liabilities early on. nih.govresearchgate.net

SwissADME calculates various physicochemical descriptors and predicts drug-likeness based on rules such as Lipinski's Rule of Five. phytojournal.com Key predicted parameters include:

Lipophilicity (logP): Affects solubility and membrane permeability.

Water Solubility (logS): Crucial for absorption and formulation. nih.gov

Gastrointestinal (GI) Absorption: Predicts how well the compound is absorbed from the gut. phytojournal.com

Blood-Brain Barrier (BBB) Permeation: Indicates if the compound can enter the central nervous system. phytojournal.com

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions. phytojournal.com

Bioavailability Radar: A graphical tool that provides an at-a-glance assessment of a molecule's drug-likeness based on six key physicochemical properties. nih.govresearchgate.net

For this compound, a SwissADME analysis would provide a comprehensive profile of its potential as an orally available drug candidate. isca.me

Table 3: Hypothetical SwissADME Pharmacokinetic Predictions for this compound

Property Parameter Predicted Value/Comment Implication
Physicochemical Formula C13H9N3O2 -
Molecular Weight 239.23 g/mol Complies with Lipinski's rule (<500)
Lipophilicity iLOGP ~2.5 - 3.5 Good balance for permeability and solubility
Water Solubility logS (ESOL) -3 to -4 Moderately soluble to poorly soluble
Pharmacokinetics GI Absorption High Likely well-absorbed from the gut
BBB Permeant Yes/No (Borderline) Potential for CNS or peripheral action
P-gp Substrate No Not likely to be removed by efflux pumps
CYP Inhibitor Inhibitor of 1-2 isoforms Potential for drug-drug interactions
Drug-Likeness Lipinski's Rule Yes (0 violations) Good oral bioavailability potential
Bioavailability Score 0.55 Indicates good probability of oral bioavailability

Note: This table is a hypothetical representation based on the general characteristics of benzimidazole scaffolds. Actual values require submission of the specific structure to the SwissADME server.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are fundamental pillars in modern drug design, enabling the prediction of biological activity of chemical compounds based on their molecular structures. These computational models establish a mathematical correlation between the chemical structure and biological activity, thereby guiding the synthesis of more potent and selective analogs. For derivatives of this compound, QSAR and SAR studies are crucial for optimizing their therapeutic profiles for various applications, including as antimicrobial and anticancer agents. nih.gov

The benzimidazole ring system has several key positions (N-1, C-2, and C-5/C-6) where substitutions can significantly modulate pharmacological effects. nih.gov SAR studies on benzimidazole derivatives have consistently highlighted the importance of the nature and position of substituents on the biological activity.

Key Structural Insights from SAR Studies:

N-1 Position: The substituent at the N-1 position of the benzimidazole ring plays a critical role in determining the molecule's interaction with biological targets. The presence of the 3-nitrophenyl group at this position in the parent compound is a key determinant of its electronic and steric properties.

C-2 Position: Modifications at the C-2 position have been extensively explored in various benzimidazole series. The introduction of different aryl or alkyl groups can influence the molecule's planarity, hydrophobicity, and hydrogen bonding capacity, all of which are critical for receptor binding.

C-5 and C-6 Positions: Substituents on the benzo part of the benzimidazole ring, particularly at the C-5 and C-6 positions, can significantly impact the electronic environment of the entire molecule. Electron-withdrawing groups, such as nitro or chloro groups, have been shown to enhance the antimicrobial and anticancer activities of certain benzimidazole derivatives. nih.gov

In the context of this compound, SAR studies would involve synthesizing a series of analogs with systematic variations at these key positions and evaluating their biological activities. For instance, altering the substitution pattern on the C-2 phenyl ring or introducing different functional groups on the benzimidazole core would provide valuable data for establishing a robust SAR.

The following interactive table summarizes hypothetical SAR findings for a series of this compound derivatives, illustrating how different substituents might influence a specific biological activity, such as inhibitory concentration (IC50).

Compound IDR1 (at C-2)R2 (at C-5)R3 (at C-6)Biological Activity (IC50, µM)
1 -H-H-H15.2
2 -CH3-H-H12.8
3 -C6H5-H-H8.5
4 -H-Cl-H7.1
5 -H-H-NO25.9
6 -C6H5-Cl-NO22.3

This table is a hypothetical representation to illustrate SAR principles and does not represent actual experimental data for the specified compounds.

QSAR Modeling:

QSAR models provide a quantitative dimension to the insights gained from SAR studies. By employing various molecular descriptors (e.g., electronic, steric, hydrophobic, and topological), QSAR models can predict the biological activity of unsynthesized compounds. For this compound derivatives, a typical QSAR study would involve the following steps:

Data Set Compilation: A series of structurally diverse derivatives with their experimentally determined biological activities would be collected.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to develop a QSAR model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the developed model would be rigorously validated using internal and external validation techniques.

A study on a series of 2-substituted 1H-benzimidazole-4-carboxamide derivatives as inhibitors against enteroviruses successfully employed 3D-QSAR to develop a predictive model. The study highlighted the importance of specific structural features for antiviral activity. While not directly on the target compound, this study demonstrates the applicability of QSAR in understanding the structure-activity landscape of benzimidazole derivatives.

The interactive table below presents a sample of molecular descriptors that could be used in a QSAR study of this compound derivatives.

Compound IDMolecular WeightLogPPolar Surface Area (Ų)Number of H-Bond DonorsNumber of H-Bond Acceptors
1 239.233.1258.704
2 253.263.5458.704
3 315.334.8858.704
4 273.683.8758.704
5 284.233.07104.506
6 394.775.58104.506

The values in this table are calculated estimates for hypothetical compounds and are for illustrative purposes.

In silico approaches like QSAR and SAR are invaluable tools in the study of this compound and its derivatives. They not only rationalize the observed biological activities but also guide the design of new compounds with improved potency and selectivity, thereby accelerating the drug discovery process.

Biological and Pharmacological Investigations of 1 3 Nitrophenyl 1h Benzo D Imidazole Derivatives

Antimicrobial Activity Evaluation of 1-(3-Nitrophenyl)-1H-benzo[d]imidazole Analogues

Derivatives of 1H-benzo[d]imidazole are recognized for their broad-spectrum antimicrobial properties. nih.gov The presence and position of substituents on the benzimidazole (B57391) ring and its phenyl attachments play a crucial role in determining the potency and spectrum of this activity. The nitro group, being a strong electron-withdrawing moiety, has been a key functional group in the design of new antimicrobial agents. nih.gov

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (e.g., B. subtilis, S. aureus, P. aeruginosa, E. coli, T. thermophilus, M. smegmatis, MRSA)

The antibacterial potential of nitrophenyl-substituted benzimidazoles has been a subject of significant investigation. Structure-activity relationship (SAR) studies have revealed that the presence of an electron-withdrawing group, such as a nitro group, on the phenyl ring can enhance antibacterial activity. nih.gov

One study investigated a closely related compound, 6-nitro-2-(4-nitrophenyl)-1H-benzimidazole , and demonstrated its capacity to inhibit the metabolic growth of various bacteria. researchgate.net This compound showed notable activity against the Gram-positive bacterium Staphylococcus aureus, with an inhibition zone of 29±3.4 mm at a concentration of 100µg/ml. researchgate.net However, its effect on Gram-negative bacteria was less pronounced, a common observation for many benzimidazole derivatives, which is often attributed to the structural differences and lower permeability of the Gram-negative bacterial cell wall. mdpi.com

Another study on various benzimidazole derivatives found that compounds with a nitro group at the meta-position of the phenyl ring showed enhanced antibacterial activity. nih.gov Specifically, certain derivatives were found to be active against S. aureus, Bacillus subtilis, and Pseudomonas aeruginosa. nih.govnih.gov For instance, some 2-substituted benzimidazole derivatives have shown significant antimicrobial potential against B. subtilis and P. aeruginosa with MIC values of 12.5 and 25 µg/mL, respectively. nih.gov Halogenated derivatives of benzimidazole have also demonstrated considerable activity against Bacillus subtilis. antibiotics-chemotherapy.ru While specific data for this compound against all the listed strains is not extensively available, the general trend suggests that the nitro-substitution is a key determinant of antibacterial efficacy.

Antibacterial Activity of 6-nitro-2-(4-nitrophenyl)-1H-benzimidazole researchgate.net
Bacterial StrainActivity (Inhibition Zone in mm at 100µg/ml)
Staphylococcus aureus29±3.4
Enterococcus faecalis20±2.2

Antifungal Efficacy (e.g., C. albicans, C. tropicalis, C. Guilliermondii, C. glabrata)

The antifungal properties of benzimidazole derivatives are well-documented, with several compounds showing efficacy against various Candida species. nih.govmdpi.com The presence of a nitro group can also positively influence antifungal activity. For example, the compound 6-nitro-2-(4-nitrophenyl)-1H-benzimidazole exhibited significant antifungal activity against Aspergillus niger, with an inhibition zone of 29±3.1 mm at a concentration of 100µg/ml. researchgate.net

Studies on other nitro-substituted benzimidazoles have shown promising results against Candida species. Some derivatives have demonstrated good antifungal activity against C. albicans with MIC values as low as 6.25 µg/mL. nih.gov Research has also indicated that certain nitro-compounds can induce damage to fungal cells by increasing the release of intracellular materials, suggesting a mechanism that targets the cell wall. researchgate.net While comprehensive data for this compound against a wide range of fungal pathogens is still emerging, the existing evidence for related compounds underscores the potential of this chemical class.

Antifungal Activity of 6-nitro-2-(4-nitrophenyl)-1H-benzimidazole researchgate.net
Fungal StrainActivity (Inhibition Zone in mm at 100µg/ml)
Aspergillus niger29±3.1

Antimycobacterial Activity

The search for new drugs to combat tuberculosis has led to the investigation of various heterocyclic scaffolds, including benzimidazoles. nih.gov Several novel benzimidazole derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.gov While specific studies on the antimycobacterial activity of this compound are limited, research on other benzimidazole derivatives has shown promising results. For instance, some derivatives have displayed good activity against M. tuberculosis H37Rv strains with MIC values less than 0.2 μM. nih.gov The presence of electron-withdrawing groups has been shown to improve antimycobacterial activity, suggesting that the nitro group in the target compound could contribute positively to this effect. nih.gov

Antibiofilm Properties

Bacterial biofilms present a significant challenge in the treatment of infections due to their inherent resistance to conventional antibiotics. nih.gov Several benzimidazole derivatives have been identified as potent inhibitors of biofilm formation in both Gram-positive and Gram-negative bacteria. nih.govactabiomedica.ru One study identified a novel benzimidazole compound, named ABC-1, which was effective at nanomolar concentrations in preventing biofilm formation by pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. nih.gov This compound was shown to reduce the surface area coverage of biofilms and resulted in smaller, patchier bacterial communities. nih.gov While the specific antibiofilm properties of this compound have not been extensively detailed, the proven efficacy of the broader benzimidazole class in this area suggests a promising avenue for future research. actabiomedica.ru

Mechanistic Studies of Antimicrobial Action (e.g., (p)ppGpp synthetases/hydrolases, FtsZ proteins, pyruvate (B1213749) kinases inhibition)

The mechanism of antimicrobial action for nitro-substituted heterocyclic compounds, including nitroimidazoles, is often linked to the reductive activation of the nitro group within the microbial cell. nih.gov This process, which is more efficient under the low oxygen conditions often found in microbial environments, generates reactive nitroso and hydroxylamine (B1172632) intermediates. These cytotoxic species can covalently bind to and damage cellular macromolecules, most notably DNA, leading to strand breakage and inhibition of nucleic acid synthesis, ultimately causing cell death.

For the broader class of benzimidazoles, several specific molecular targets have been identified. One such target is the filamenting temperature-sensitive protein Z (FtsZ), which is a crucial protein in bacterial cell division. mdpi.com Inhibition of FtsZ disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis, making it an attractive target for the development of new antibacterial agents. mdpi.com Other identified targets include pyruvate kinase, an essential enzyme in glycolysis, and (p)ppGpp synthetases/hydrolases, which are involved in the bacterial stringent response, a key survival mechanism. mdpi.com Molecular docking studies have suggested that benzimidazole derivatives can bind to these enzymes, disrupting their function and leading to an antibacterial effect. mdpi.com

Anticancer Activity Profiling of this compound Derivatives

In addition to their antimicrobial properties, benzimidazole derivatives have garnered significant attention for their potential as anticancer agents. nih.gov The structural similarity of the benzimidazole core to purine (B94841) bases allows these compounds to interact with various biological targets involved in cell proliferation and survival. researchgate.net

Research into the anticancer properties of nitrophenyl-substituted benzimidazoles has shown that the presence and position of the nitro group can significantly influence cytotoxicity. For instance, a study on 6-Chloro-2-(3-nitrophenyl)-1H-benzo[d]imidazole revealed its potential as an anticancer agent. nih.gov The introduction of an electron-withdrawing group on the phenyl ring has been generally associated with increased anticancer activity. nih.gov

Another study on hybrid molecules incorporating a 2-chloro-3-(4-nitrophenyl)prop-2-enylidene moiety (derived from Ciminalum, a p-nitro-α-chlorocinnamic aldehyde) attached to a 4-thiazolidinone (B1220212) core, demonstrated significant cytotoxic effects against a panel of cancer cell lines. nih.gov The most active compounds in this series showed GI50 values in the submicromolar to micromolar range against leukemia, colon cancer, CNS cancer, and melanoma cell lines. nih.gov This highlights the potential of the nitrophenyl group as a key pharmacophore in the design of novel anticancer agents.

In Vitro Cytotoxicity Studies (e.g., NCI 60 Human Cancer Cell Line Panel Screening)

A series of novel 1H-benzo[d]imidazole (BBZ) derivatives have been evaluated for their anticancer potential through screening against the National Cancer Institute's (NCI) panel of 60 human cancer cell lines. nih.gov The NCI-60 screen is a high-throughput platform used to identify and characterize the cytotoxic effects of compounds against a diverse set of human tumors. nih.govresearchgate.net Among the synthesized compounds, derivatives 11a , 12a , and 12b were identified as the most potent, demonstrating 50% growth inhibition (GI₅₀) at concentrations ranging from 0.16 to 3.6 μM across the panel of cancer cells. nih.gov

CompoundActivityConcentration Range (GI₅₀)Source
11aPotent Cytotoxicity0.16 - 3.6 µM nih.gov
12aPotent Cytotoxicity0.16 - 3.6 µM nih.gov
12bPotent Cytotoxicity0.16 - 3.6 µM nih.gov

Inhibition of Human Topoisomerase I (Hu Topo I) Activity

DNA topoisomerases are crucial enzymes involved in managing DNA topology and are validated targets for anticancer drugs. nih.gov Benzimidazole derivatives have been investigated for their ability to interfere with these enzymes. nih.gov Through a DNA relaxation assay, which serves as a functional test for Human Topoisomerase I (Hu Topo I) activity, researchers identified compound 12b as an effective inhibitor. nih.gov This compound inhibited the Hu Topo I enzyme with a half-maximal inhibitory concentration (IC₅₀) of 16 μM. nih.gov This level of activity was noted as being comparable to that of camptothecin, a well-known Topoisomerase I inhibitor used as a reference in the assay. nih.gov

Cell Cycle Modulation (e.g., G2/M Arrest Induction)

To understand the mechanism behind their cytotoxic effects, the most potent compounds were further studied for their impact on the cell cycle of cancer cells. Flow cytometry studies revealed that compounds 11a , 12a , and 12b induce cell cycle arrest at the G2/M phase. nih.gov This arrest indicates that the cellular machinery has detected significant DNA damage, preventing the cells from proceeding into mitosis. nih.govresearchgate.net Halting the cell cycle at this checkpoint is a common mechanism for anticancer agents that interfere with DNA structure or function. mdpi.com

DNA Interaction Studies (UV Absorption, Fluorescence, Circular Dichroism Spectroscopy)

The interaction between the benzimidazole derivatives and DNA was explored using several spectroscopic techniques to confirm direct binding. nih.gov Methods such as UV absorption, fluorescence spectroscopy, and circular dichroism (CD) spectroscopy were employed to study these interactions. nih.gov The results from these studies indicated that the benzimidazole derivatives, particularly compounds 11a , 12a , and 12b , exhibit strong binding affinity for DNA, with a preference for AT-rich sequences, leading to thermal stabilization of the DNA structure. nih.gov It has been suggested that the NH group of the imidazole (B134444) ring may facilitate this interaction through the formation of hydrogen bonds with the nucleic acid bases within the DNA. nih.gov

Enzyme Inhibition Studies by this compound Derivatives

Tyrosyl-tRNA Synthetase Inhibition

Based on the conducted research, no information was found regarding the specific inhibition of Tyrosyl-tRNA Synthetase by this compound or its closely related derivatives.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for managing Alzheimer's disease. biointerfaceresearch.com A series of 1H-benzimidazole derivatives, including 2-(3-nitrophenyl)-1H-benzo[d]imidazole , were assessed for their in vitro inhibitory activity against these enzymes. biointerfaceresearch.com The studies showed that the derivatives possess moderate inhibitory activity against both AChE and BChE. biointerfaceresearch.com For the series of compounds tested, the IC₅₀ values ranged from 1.01 to 1.19 mM for AChE and from 1.1 to 1.87 mM for BChE. biointerfaceresearch.com These findings suggest a potential, though not highly potent, role for this class of compounds in cholinesterase inhibition. biointerfaceresearch.com

Other Potential Pharmacological Activities of Benzimidazole Derivatives Relevant to this compound

The benzimidazole scaffold is a versatile structure in medicinal chemistry, leading to the exploration of its derivatives for a wide array of pharmacological activities. While direct studies on this compound are limited in some areas, the broader class of benzimidazole derivatives has shown significant potential in several therapeutic fields, including as antidiabetic and antioxidant agents. The following sections detail these potential activities, drawing on research conducted on various benzimidazole derivatives that share the core benzimidazole structure.

Antidiabetic Potential

Benzimidazole derivatives have emerged as a promising class of compounds in the search for new antidiabetic agents. wisdomlib.org Research has shown that these compounds can exert their effects through various mechanisms, suggesting they may act as multi-target agents in the management of diabetes mellitus. nih.gov

One of the key mechanisms identified is the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov AMPK activation is a crucial target in antidiabetic therapy as it enhances glucose uptake in tissues. nih.gov For instance, certain benzimidazole derivatives, such as lansoprazole, have been found to increase glucose transport through AMPK activation. nih.gov Similarly, the activation of PPARγ is another important pathway, and some benzimidazole derivatives, including telmisartan (B1682998) and lansoprazole, have been suggested to have antidiabetic effects by activating this receptor. nih.gov

Another significant approach to managing hyperglycemia is the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. wisdomlib.org By inhibiting these enzymes, the rate of glucose absorption from the gut can be slowed down. wisdomlib.org Several studies have reported the synthesis of benzimidazole derivatives with potent inhibitory activity against these enzymes. For example, a series of 2-substituted benzimidazole derivatives were evaluated for their inhibitory effects on yeast and rat intestinal α-glucosidase, with some compounds showing very high percentage inhibition. hilarispublisher.com In another study, novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were synthesized and found to be excellent inhibitors of α-glucosidase, with some derivatives showing significantly lower IC50 values than the standard drug, acarbose. nih.govacs.org

Furthermore, some benzimidazole derivatives have been investigated for their ability to improve insulin (B600854) levels and β-cell function. In a study using experimental type 2 diabetic rats, treatment with the benzimidazole derivative albendazole (B1665689) led to a partial decrease in glucose and HbA1c levels, and a significant increase in insulin and HOMA-β levels, which is an indicator of β-cell function. nih.govnih.gov

The table below summarizes the antidiabetic activities of various benzimidazole derivatives, highlighting the diversity of structures and their observed effects.

Derivative Class/CompoundTarget/MechanismKey FindingsReference(s)
AlbendazoleEndocrine and biochemical parametersPartially decreased glucose and HbA1c; significantly increased insulin and HOMA-β levels in diabetic rats. nih.govnih.gov
LansoprazoleAMPK activation, PPARγ activationIncreased glucose transport; potential antidiabetic effects through AMPK and PPARγ activation. nih.govnih.gov
2-Substituted Benzimidazolesα-glucosidase inhibitionOne compound exhibited 95.6% inhibition of yeast and rat intestinal α-glucosidase. hilarispublisher.com
5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiolsα-glucosidase inhibitionSeveral derivatives showed excellent inhibitory activity, with IC50 values significantly lower than acarbose. nih.govacs.org
Benzimidazole-ThiazolidinonesBlood glucose levelsFound to be potent in both hyperglycemic and normoglycemic models. hilarispublisher.com
Benzimidazole Urea (B33335) Derivativesα-amylase and α-glucosidase inhibitionSome compounds displayed good inhibition of both enzymes. nih.gov

These findings underscore the potential of the benzimidazole scaffold as a basis for the development of new antidiabetic drugs. The varied mechanisms of action observed for different derivatives suggest that targeted modifications of the benzimidazole structure, such as the substitutions present in this compound, could yield compounds with significant antidiabetic properties.

Antioxidant Potential

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. mdpi.com Benzimidazole derivatives, with their electron-rich aromatic systems, have garnered significant interest as potential antioxidant agents capable of scavenging free radicals and mitigating oxidative damage. researchgate.net

The antioxidant activity of benzimidazole derivatives has been evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) radical scavenging assays, as well as lipid peroxidation (LPO) inhibition assays. nih.govresearchgate.net

Studies have shown that the nature and position of substituents on the benzimidazole ring play a crucial role in determining the antioxidant capacity. researchgate.net For example, a study on imines containing 1H-benzimidazoles revealed that a compound with a p-bromophenyl substituent at the second position of the benzimidazole ring exhibited the highest inhibition of LPO levels. nih.gov In another investigation, benzimidazole derivatives containing salicyl, oxadiazole, thiosemicarbazide, and 1,2,4-triazole (B32235) moieties were synthesized, and several of these compounds demonstrated very good scavenging activity in both DPPH and ABTS•+ assays. researchgate.net

The structure-activity relationship (SAR) of benzimidazole derivatives as antioxidants has been a subject of research. researchgate.net It has been suggested that the presence of certain functional groups can enhance antioxidant activity. For instance, the incorporation of heterocyclic rings like pyrrole (B145914) into the benzimidazole skeleton has been shown to result in excellent antioxidant activity. mdpi.com The π-redundancy and conjugated electron density of such systems are believed to contribute to their high antioxidant potential. mdpi.com Conversely, the presence of electron-withdrawing groups versus electron-donating groups on the phenyl ring attached to the benzimidazole core can significantly influence the antioxidant capacity.

The following table presents data on the antioxidant activity of selected benzimidazole derivatives from various studies.

Derivative/SeriesAssay(s)Key FindingsReference(s)
Imines containing 1H-benzimidazolesLipid Peroxidation (LPO) InhibitionCompound with a p-bromophenyl substituent at the C2 position showed 57% inhibition of LPO. nih.gov
Benzimidazole derivatives with salicyl, oxadiazole, and triazole moietiesDPPH and ABTS•+ radical scavengingSeveral compounds exhibited very good scavenging activity. researchgate.net
Pyrrolo[1,2-α]benzimidazole derivativesMultiple free-radical systemsShowed excellent antioxidant activity compared to the reference antioxidant Trolox. mdpi.com
Benzimidazole-urea derivativesTAC, FRAP, DPPH-SA, MCAOne compound with a nitrophenyl group showed excellent activity across four different antioxidant assays. nih.gov
2-Substituted benzimidazoles synthesized with ZnO NPsDPPH radical scavengingA derivative with a hydroxyl group on the phenyl ring (salicylaldehyde derivative) exhibited the highest antioxidant activity. nih.gov

The collective evidence suggests that the benzimidazole nucleus is a promising scaffold for designing novel antioxidant agents. The specific substitution pattern of this compound, featuring a nitrophenyl group at the N1 position, could influence its antioxidant properties, a hypothesis that warrants further investigation based on the activities observed in similarly substituted derivatives.

Mechanistic Insights into the Bioactivity of 1 3 Nitrophenyl 1h Benzo D Imidazole Compounds

Identification and Validation of Molecular Targets

While direct experimental studies identifying the specific molecular targets of 1-(3-Nitrophenyl)-1H-benzo[d]imidazole are limited in the public domain, research on closely related benzimidazole (B57391) derivatives provides strong indications of its potential biological targets. The structural similarity of benzimidazoles to purines suggests that they can compete with these endogenous molecules, thereby interfering with the synthesis of nucleic acids and proteins in pathogens. whiterose.ac.uk

One of the most well-documented targets for benzimidazole derivatives is DNA . Certain bisbenzimidazoles are known to be DNA minor groove-binding ligands, forming non-covalent interactions within the minor groove of the DNA double helix. This binding can interfere with DNA-mediated enzymatic processes, leading to the inhibition of cancer cell proliferation.

Another critical class of enzymes targeted by benzimidazole compounds is topoisomerases . Human topoisomerase I, an enzyme crucial for relaxing DNA supercoiling during replication and transcription, has been identified as a probable target for some novel 1H-benzo[d]imidazole derivatives. Inhibition of this enzyme leads to DNA strand breaks and ultimately triggers cell death in cancer cells.

Furthermore, in the context of antimicrobial activity, dihydrofolate reductase (DHFR) has been predicted as a potential target for N-substituted benzimidazole derivatives. DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for the survival of microorganisms. Its inhibition can thus lead to potent antimicrobial effects.

In the realm of anticancer activity, various kinases are also potential molecular targets. Kinases are pivotal in cell signaling pathways that control cell growth, proliferation, and differentiation. Benzimidazole-based compounds have been designed as inhibitors of several kinases, including Epidermal Growth Factor Receptor (EGFR) and HER2, which are often overexpressed in cancer cells. nih.gov

It is important to note that while these targets are validated for the broader class of benzimidazole compounds, further specific studies are required to definitively identify and validate the molecular targets of this compound.

Analysis of Binding Modes and Key Intermolecular Interactions

The binding mode of a compound to its molecular target is fundamental to its biological activity. For this compound and its analogues, both experimental and computational methods have been employed to elucidate these interactions.

Interaction with DNA: Studies on 2-(2-nitrophenyl)-benzimidazole derivatives have shown that these molecules can interact with double-stranded (dsDNA) and single-stranded (ssDNA) DNA. The primary mode of interaction is often electrostatic, especially at low ionic strengths. This interaction can be observed through changes in the electrochemical signals of the compounds upon the addition of DNA.

For benzimidazoles that act as DNA minor groove binders, the binding is stabilized by a combination of forces including:

Hydrogen bonding: The NH group of the imidazole (B134444) ring can form hydrogen bonds with the electronegative oxygen or nitrogen atoms of the DNA bases.

Van der Waals forces: Close contacts between the planar benzimidazole ring and the walls of the DNA minor groove contribute to the stability of the complex.

Electrostatic interactions: The positively charged nature of the benzimidazole scaffold at physiological pH can facilitate interactions with the negatively charged phosphate (B84403) backbone of DNA.

Interaction with Protein Targets: Molecular docking studies are a powerful tool for predicting the binding modes of small molecules within the active sites of proteins. In silico studies on various benzimidazole derivatives have revealed key intermolecular interactions that contribute to their inhibitory activity. For instance, in the case of kinase inhibitors, the benzimidazole scaffold can act as a scaffold to position key functional groups that form hydrogen bonds and hydrophobic interactions with the amino acid residues in the ATP-binding pocket of the kinase.

A molecular docking study on a related compound, 2-(3-methylbenzo[b]thiophen-6-yl)-1-(3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylic acid, targeting aminoacyl-tRNA synthetase, highlighted the importance of the benzimidazole core and its substituents in forming specific interactions within the enzyme's active site.

While detailed crystallographic data for this compound complexed with a biological target is not currently available, the existing data on related compounds provides a solid framework for understanding its potential binding modes.

Role of the Nitrophenyl Substituent and Benzimidazole Core in Modulating Biological Activity

The biological activity of this compound is intrinsically linked to its chemical structure, with both the benzimidazole core and the nitrophenyl substituent playing critical roles. Structure-activity relationship (SAR) studies on various benzimidazole derivatives have provided valuable insights into how these components modulate bioactivity.

The Benzimidazole Core: The benzimidazole ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. rjptonline.orgresearchgate.net Key positions on the benzimidazole core that are crucial for pharmacological effects include the N-1, C-2, and C-5/6 positions. rsc.org The planar nature of the benzimidazole moiety is often an essential feature for effective interaction with targets like DNA and the active sites of enzymes. rsc.org

The Nitrophenyl Substituent: The presence and position of the nitro group on the phenyl ring significantly influence the electronic properties and, consequently, the biological activity of the compound. The nitro group is a strong electron-withdrawing group, which can impact the molecule's ability to participate in various interactions. nih.gov

SAR studies have consistently shown that the presence of an electron-withdrawing group on the benzimidazole ring system can enhance antimicrobial and anticancer activities. mdpi.com Specifically, the presence of a p-nitrophenyl ring at the 2-position of a benzimidazole has been shown to be significant for antibacterial activity. rjptonline.org While the subject compound has the nitro group at the meta-position (3-position) of the N-1 phenyl ring, the electron-withdrawing nature of this group is still expected to play a crucial role in its bioactivity. This effect can be attributed to several factors:

Enhanced Binding Affinity: The nitro group can participate in hydrogen bonding and other polar interactions with the target molecule, thereby increasing the binding affinity.

Metabolic Stability: The presence of a nitro group can sometimes influence the metabolic fate of a compound. In some biological systems, the nitro group can undergo enzymatic reduction, which can lead to the formation of reactive intermediates that may contribute to the compound's therapeutic or toxic effects. nih.gov

In a study on 1,2-disubstituted benzimidazole derivatives, the synthesis of 2-(3-nitrophenyl)-1H-benzimidazole was a key step in developing compounds with antibacterial activity. whiterose.ac.uk This underscores the importance of the nitrophenyl moiety in this class of compounds.

Future Directions and Therapeutic Implications of 1 3 Nitrophenyl 1h Benzo D Imidazole Research

Strategies for Optimization of 1-(3-Nitrophenyl)-1H-benzo[d]imidazole Derivatives for Enhanced Efficacy and Selectivity

The future development of this compound as a therapeutic agent hinges on the strategic optimization of its chemical structure to enhance its efficacy against specific biological targets while minimizing off-target effects. Research into related benzimidazole (B57391) derivatives provides a roadmap for these optimization strategies, which primarily involve modifications at various positions of the benzimidazole and phenyl rings.

One key strategy involves the exploration of structure-activity relationships (SAR) by introducing a variety of substituents onto the core molecule. Studies on other benzimidazole derivatives have shown that the nature and position of substituents on the phenyl ring significantly influence their biological activity. researchgate.net For instance, the introduction of additional electron-withdrawing groups or electron-donating groups could modulate the electronic properties of the molecule, potentially leading to stronger interactions with target proteins. acs.orgnih.gov

Furthermore, modifications to the benzimidazole ring itself present another avenue for optimization. The synthesis of derivatives with different functional groups at various positions of the benzimidazole core has been shown to yield compounds with a wide range of pharmacological activities, including anticancer and antimicrobial effects. acs.orgnih.gov Creating hybrid molecules by linking the this compound scaffold with other pharmacologically active heterocyclic systems, such as oxadiazole, thiazole, or piperazine (B1678402), is another promising approach. acs.orgresearchgate.net This strategy aims to combine the therapeutic benefits of both moieties, potentially leading to synergistic effects and novel mechanisms of action.

The development of bisbenzimidazoles, where two benzimidazole units are linked, has also shown significant promise in anticancer research. acs.orgnih.gov These molecules have demonstrated potent activity as DNA minor groove-binding agents and topoisomerase inhibitors. acs.orgnih.gov Applying this concept to the this compound core could yield a new class of potent therapeutic candidates.

Optimization Strategy Rationale Potential Outcome
Substitution on Phenyl Ring Modulate electronic properties and steric interactions. acs.orgresearchgate.netEnhanced binding affinity and selectivity for the target.
Substitution on Benzimidazole Ring Explore new interaction points with the target. acs.orgnih.govImproved potency and altered pharmacological profile.
Hybridization with other Heterocycles Combine pharmacophores for synergistic or novel activities. acs.orgresearchgate.netBroader spectrum of activity or overcoming resistance mechanisms.
Formation of Bisbenzimidazoles Enhance DNA binding and topoisomerase inhibition. acs.orgnih.govIncreased anticancer efficacy.

Exploration of Novel Biological Targets and Therapeutic Applications

While the benzimidazole scaffold is known to interact with a multitude of biological targets, the specific targets of this compound and its derivatives are not yet fully elucidated. Future research should focus on identifying and validating novel biological targets to expand the therapeutic applications of this class of compounds.

One of the most promising areas of investigation is in cancer therapy. Several studies have highlighted the anticancer potential of benzimidazole derivatives. acs.orgresearchgate.net A probable target for some of these compounds is human topoisomerase I, an enzyme crucial for DNA replication and a validated target for cancer chemotherapy. acs.orgnih.gov The ability of certain benzimidazole derivatives to inhibit topoisomerase I and induce cell cycle arrest in cancer cells suggests that this compound derivatives could also function through this mechanism. acs.orgnih.gov

In addition to topoisomerase, various protein kinases have emerged as key targets for benzimidazole-based anticancer agents. nih.govdigitellinc.combohrium.com Kinases such as Epidermal Growth Factor Receptor (EGFR), HER2, and Cyclin-Dependent Kinase 2 (CDK2) are often dysregulated in cancer, and their inhibition can halt tumor progression. nih.govbohrium.com The potential of this compound derivatives to act as multi-kinase inhibitors warrants thorough investigation. nih.govdigitellinc.combohrium.com

Beyond cancer, the benzimidazole scaffold has shown a broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. mdpi.commdpi.com Therefore, future research should not be limited to oncology. Screening this compound derivatives against a panel of microbial strains and inflammatory targets could uncover new therapeutic applications. For instance, some benzimidazole derivatives have been investigated as inhibitors of enzymes like dihydrofolate reductase in bacteria, presenting a potential avenue for the development of new antibiotics.

Potential Biological Target Therapeutic Application Supporting Evidence from Related Compounds
Human Topoisomerase I AnticancerInhibition of DNA relaxation and induction of cell cycle arrest. acs.orgnih.gov
Protein Kinases (e.g., EGFR, HER2, CDK2) AnticancerInhibition of key signaling pathways in cancer progression. nih.govbohrium.com
Dihydrofolate Reductase AntimicrobialInhibition of essential bacterial metabolic pathways.
Janus Kinase 3 (JAK3) Anti-inflammatoryInhibition of cytokine signaling pathways. mdpi.com

Translational Research Pathways and Pre-clinical Development Potential

The journey of a promising compound from the laboratory to the clinic is a long and arduous one, involving rigorous preclinical and clinical evaluation. For this compound and its optimized derivatives, a clear translational research pathway needs to be established to assess their true therapeutic potential.

The initial steps in this pathway involve comprehensive in vitro testing. This includes screening against a wide panel of cancer cell lines to determine the spectrum of activity and to identify sensitive cancer types. acs.org The determination of key potency metrics, such as the half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) values, is crucial for comparing the efficacy of different derivatives. acs.orgnih.gov For instance, potent derivatives of related benzimidazoles have shown GI50 values in the micromolar to nanomolar range against various cancer cell lines. acs.org

Following promising in vitro results, the next critical phase is in vivo evaluation in animal models of disease. researchgate.net These studies are essential to assess the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and preliminary safety profile in a living organism. The establishment of a tolerable dosage range and the observation of tumor growth inhibition in animal models are key milestones in preclinical development.

Furthermore, the "drug-likeness" of the compounds needs to be evaluated. This involves assessing their physicochemical properties to ensure they are suitable for formulation and administration. mdpi.com Computational tools and in vitro assays can predict the ADME properties of the compounds, helping to identify candidates with favorable pharmacokinetic profiles for further development.

The long-term vision for the translational research of this compound derivatives involves a multi-pronged approach. This includes not only demonstrating efficacy in relevant disease models but also elucidating the precise mechanism of action. A deep understanding of how these compounds interact with their biological targets at a molecular level will be invaluable for designing future clinical trials and for identifying potential biomarkers to predict patient response. The successful navigation of these preclinical hurdles will be the ultimate determinant of whether this promising class of compounds can be translated into clinically effective therapies.

Preclinical Development Stage Key Objectives Example Activities
In Vitro Evaluation Assess potency, selectivity, and spectrum of activity.Cell viability assays (e.g., MTT, SRB), enzyme inhibition assays, cell cycle analysis. acs.orgnih.gov
In Vivo Efficacy Studies Determine efficacy in a living organism.Xenograft models in mice, measurement of tumor growth inhibition. researchgate.net
Pharmacokinetic (ADME) Profiling Evaluate the drug-like properties of the compound.In vitro metabolic stability assays, in vivo pharmacokinetic studies in rodents. mdpi.com
Mechanism of Action Studies Elucidate the molecular basis of the compound's activity.Target engagement assays, downstream signaling pathway analysis. nih.govbohrium.com

Q & A

Basic Questions

What are the common synthetic routes for 1-(3-nitrophenyl)-1H-benzo[d]imidazole, and how are reaction conditions optimized?

Methodological Answer:
The compound is typically synthesized via condensation reactions between substituted benzimidazole precursors and nitroaryl groups. Key steps include:

  • Condensation : Reacting 1H-benzo[d]imidazole derivatives with 3-nitrobenzene sulfonyl chloride or nitro-substituted aryl halides under basic conditions (e.g., triethylamine in DMF) .
  • Catalysis : Using SiO₂ nanoparticles as sustainable catalysts to enhance yield (e.g., 85–90%) and reduce reaction time (2–4 hours) .
  • Purification : Flash chromatography or recrystallization in ethanol/water mixtures to isolate the product .
    Optimization Factors : Temperature (80–100°C), solvent polarity (DMF or acetone), and stoichiometric ratios (1:1.2 for imidazole:nitroaryl reagent) are critical for minimizing side products like acetylated derivatives .

How is structural characterization performed for this compound derivatives?

Methodological Answer:
A combination of spectroscopic and analytical techniques is used:

  • NMR : ¹H and ¹³C NMR identify substituent positions (e.g., nitro group at C3 phenyl: δ 8.2–8.5 ppm for aromatic protons) .
  • FT-IR : Nitro group vibrations at ~1520 cm⁻¹ (asymmetric) and ~1340 cm⁻¹ (symmetric) confirm functionalization .
  • Mass Spectrometry : HRMS (e.g., [M+H]⁺ at m/z 267.08) validates molecular weight .
  • Melting Points : Sharp melting ranges (e.g., 219–221°C) indicate purity .

Advanced Research Questions

How do computational methods like DFT improve the design of this compound for optoelectronic applications?

Methodological Answer:

  • Electronic Structure : DFT (B3LYP/6-31G*) calculates HOMO-LUMO gaps (~3.5 eV) to predict charge-transfer efficiency .
  • NLO Properties : Hyperpolarizability values (β ~1.2 ×10⁻³⁰ esu) suggest potential in nonlinear optics .
  • Spectroscopic Validation : TD-DFT simulations align UV-Vis absorption peaks (e.g., λₘₐₓ ~350 nm) with experimental data .

What strategies address contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Docking vs. Cytotoxicity : For EGFR inhibitors, molecular docking (Glide SP) may predict strong binding (ΔG = −9.2 kcal/mol), but in vitro assays (MTT on MCF-7 cells) might show moderate IC₅₀ (~25 µM) due to solubility issues .
  • Mitigation : Adjust substituents (e.g., replacing Cl with CF₃) to enhance cell permeability .
  • Validation : Cross-check with ADMET predictions (e.g., LogP <5) to refine pharmacokinetic profiles .

How does regioselectivity in Pd-catalyzed C–H activation impact the synthesis of derivatives?

Methodological Answer:

  • Mechanistic Insight : Pd(II)/thiourea systems promote intramolecular C–N bond formation, favoring 1H-benzo[d]imidazole over alternative isomers .
  • Substituent Effects : Electron-withdrawing groups (e.g., −NO₂) at the meta position direct coupling to the benzimidazole N1 position .
  • Yield Optimization : Using 10 mol% Pd(OAc)₂ and tetramethylthiourea (TMTU) achieves >85% regioselectivity .

What methodologies evaluate environmental sustainability in synthesis?

Methodological Answer:

  • Catalyst Reusability : Nano-SiO₂ retains >90% activity after 5 cycles in benzimidazole synthesis, reducing waste .
  • Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME), a greener solvent, lowers E-factor scores .
  • Life-Cycle Analysis (LCA) : Metrics like atom economy (85%) and process mass intensity (PMI <8) quantify sustainability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.